molecular formula C9H18N2O B7919781 (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone

(S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone

Cat. No.: B7919781
M. Wt: 170.25 g/mol
InChI Key: BYUXPSNVAUNTFK-VIFPVBQESA-N
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Description

(S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone is a chiral compound with a piperidine ring structure. It is known for its potential applications in various fields, including medicinal chemistry and organic synthesis. The compound’s unique structure allows it to interact with different biological targets, making it a subject of interest in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone typically involves the reaction of piperidine derivatives with ethylamine under controlled conditions. One common method includes the use of a piperidine derivative, such as 1-benzylpiperidin-3-one, which undergoes reductive amination with ethylamine in the presence of a reducing agent like sodium cyanoborohydride. The reaction is carried out in an organic solvent, such as methanol or ethanol, at room temperature or slightly elevated temperatures.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters, such as temperature, pressure, and reactant concentrations, can optimize the production process. Additionally, purification techniques like crystallization or chromatography are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

(S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide to form corresponding ketones or carboxylic acids.

    Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride to yield secondary amines or alcohols.

    Substitution: Nucleophilic substitution reactions can occur at the piperidine ring, where nucleophiles like halides or alkoxides replace existing substituents.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in aqueous or acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Alkyl halides or alkoxides in polar aprotic solvents like dimethyl sulfoxide (DMSO).

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction can produce secondary amines or alcohols.

Scientific Research Applications

(S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone has several scientific research applications:

    Chemistry: It is used as an intermediate in the synthesis of complex organic molecules and pharmaceuticals.

    Biology: The compound can act as a ligand for studying receptor-ligand interactions in biological systems.

    Medicine: It has potential therapeutic applications, including as a precursor for drug development targeting neurological disorders.

    Industry: The compound is utilized in the production of fine chemicals and as a building block for various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone involves its interaction with specific molecular targets, such as receptors or enzymes. The compound’s piperidine ring structure allows it to fit into binding sites, modulating the activity of the target. This interaction can lead to various biological effects, depending on the target and the context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    ®-1-(3-(Ethylamino)piperidin-1-yl)ethanone: The enantiomer of the compound, which may have different biological activities and properties.

    1-(3-(Methylamino)piperidin-1-yl)ethanone: A similar compound with a methyl group instead of an ethyl group, which can affect its reactivity and interactions.

    1-(3-(Dimethylamino)piperidin-1-yl)ethanone: Another related compound with two methyl groups, influencing its chemical and biological behavior.

Uniqueness

(S)-1-(3-(Ethylamino)piperidin-1-yl)ethanone is unique due to its specific stereochemistry and the presence of an ethylamino group. This configuration can result in distinct interactions with biological targets, making it valuable for research and potential therapeutic applications.

Properties

IUPAC Name

1-[(3S)-3-(ethylamino)piperidin-1-yl]ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H18N2O/c1-3-10-9-5-4-6-11(7-9)8(2)12/h9-10H,3-7H2,1-2H3/t9-/m0/s1
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BYUXPSNVAUNTFK-VIFPVBQESA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCNC1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCN[C@H]1CCCN(C1)C(=O)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H18N2O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

170.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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